

An In-depth Technical Guide to 2-Ethylbenzonitrile: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethylbenzonitrile

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This technical guide provides a comprehensive overview of **2-ethylbenzonitrile**, a key aromatic nitrile. It details the molecule's structure, physicochemical properties, and a robust experimental protocol for its synthesis. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Core Molecular and Physical Data

2-Ethylbenzonitrile, with the empirical formula C_9H_9N , is an aromatic compound featuring an ethyl group and a nitrile group attached to a benzene ring at positions 1 and 2, respectively.^[1] The presence of these functional groups imparts specific chemical reactivity and physical properties to the molecule, making it a versatile intermediate in organic synthesis.

Physicochemical Properties of 2-Ethylbenzonitrile

Property	Value	Reference
IUPAC Name	2-ethylbenzonitrile	[1]
Molecular Formula	C ₉ H ₉ N	[1]
Molecular Weight	131.17 g/mol	[1]
CAS Number	34136-59-9	[1]
Canonical SMILES	<chem>CCC1=CC=CC=C1C#N</chem>	[1]
InChI Key	UZDXATQPJOOHQJ-UHFFFAOYSA-N	[1]
Boiling Point	94-95 °C at 12 mmHg	[2]
Density	0.974 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.523	[2]

Synthesis of 2-Ethylbenzonitrile via the Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl nitriles from aryl amines.[3][4] This process involves the diazotization of the primary aromatic amine followed by a copper(I) cyanide-mediated displacement of the diazonium group. The following is a detailed experimental protocol for the synthesis of **2-ethylbenzonitrile** from 2-ethylaniline.

Experimental Protocol: Synthesis of 2-Ethylbenzonitrile

Materials:

- 2-Ethylaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Copper(I) Cyanide (CuCN)

- Sodium Cyanide (NaCN)
- Toluene
- Diatomaceous Earth (Celite®)
- Sodium Bicarbonate (NaHCO₃) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Deionized Water
- Ice

Procedure:

- Diazotization of 2-Ethylaniline:
 - In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-ethylaniline (1.0 equivalent) and a solution of concentrated hydrochloric acid (3.0 equivalents) in water.
 - Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
 - Slowly add a solution of sodium nitrite (1.1 equivalents) in deionized water dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
 - After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- Preparation of the Copper(I) Cyanide Solution:
 - In a separate large beaker, dissolve copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in deionized water. Caution: Handle cyanides with extreme care in a well-ventilated fume hood.

- Sandmeyer Reaction:
 - Slowly and carefully add the cold diazonium salt solution to the prepared copper(I) cyanide solution with vigorous stirring.
 - A significant evolution of nitrogen gas will be observed. Allow the reaction to proceed at room temperature for 1-2 hours, and then gently heat the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and extract the product with toluene (3 x volume of the aqueous layer).
 - Combine the organic extracts and filter through a pad of diatomaceous earth to remove any solid byproducts.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude **2-ethylbenzonitrile**.
 - Purify the crude product by vacuum distillation to yield pure **2-ethylbenzonitrile**.

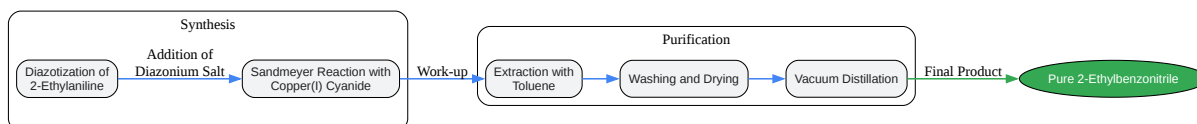
Biological and Toxicological Profile

2-Ethylbenzonitrile has been identified as a constituent in the bioactive neutral sub-fraction of cigarette smoke condensate.[2] While specific studies on the biological activity of **2-ethylbenzonitrile** are limited, research on benzonitrile and its derivatives provides some insights. Benzonitrile can be metabolized in vivo, primarily through aromatic hydroxylation to form cyanophenols.[5]

Toxicological data for benzonitrile indicates that it can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1] Acute exposure in animal studies has shown effects such as respiratory irritation, labored breathing, and sedation.[5] It is important to handle **2-ethylbenzonitrile** with appropriate safety precautions in a laboratory setting.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of **2-ethylbenzonitrile** as described in the experimental protocol.



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Caption: A flowchart of the synthesis and purification of **2-Ethylbenzonitrile**.

This guide provides foundational knowledge and a practical protocol for working with **2-ethylbenzonitrile**. Further research into its specific biological activities and applications is an area of ongoing interest for the scientific community.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ethylbenzonitrile: Molecular Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295046#2-ethylbenzonitrile-molecular-structure-and-weight>]

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